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Compound of Interest

1-Tert-butyl 3-ethyl 4-oxoazepane-
Compound Name:
1,3-dicarboxylate

In the intricate world of drug discovery and development, the precise characterization of novel
chemical entities is paramount. Azepane scaffolds, seven-membered nitrogen-containing
heterocycles, are of significant interest due to their presence in a variety of biologically active
compounds. The introduction of a 3-keto ester functionality, as seen in 1-Tert-butyl 3-ethyl 4-
oxoazepane-1,3-dicarboxylate, provides a versatile handle for further synthetic modifications.
This guide offers a detailed exploration of the expected *H and 13C Nuclear Magnetic
Resonance (NMR) spectroscopic data for this target compound. Due to the absence of directly
published spectra for this specific molecule in the current literature, this guide will provide a
theoretically derived and expertly interpreted dataset. This predicted data will be contextualized
through comparison with structurally related analogs and precursors, offering researchers a
robust framework for the identification and characterization of this and similar molecules.

The Structural Significance of 1-Tert-butyl 3-ethyl 4-
oxoazepane-1,3-dicarboxylate

The target molecule integrates several key functional groups that influence its chemical and
spectroscopic properties:

e Azepane Ring: A seven-membered saturated heterocycle that can adopt multiple
conformations, influencing the chemical environment of its protons and carbons.
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» N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen atom restricts its
basicity and introduces characteristic NMR signals.

o [(-Keto Ester System: The ethyl ester at the C3 position adjacent to the C4 ketone creates a
reactive site and the potential for keto-enol tautomerism. This tautomerism can significantly
impact the observed NMR spectra.[1][2][3]

The interplay of these features makes predicting and interpreting the NMR spectra a nuanced
task, requiring a deep understanding of substituent effects and conformational dynamics.

Predicted *H and **C NMR Data and Comparative
Analysis

Based on established principles of NMR spectroscopy and analysis of related compounds, the
following tables present the predicted *H and 3C NMR chemical shifts for 1-Tert-butyl 3-ethyl
4-oxoazepane-1,3-dicarboxylate. The data is presented for the keto tautomer, which is
generally the major form for cyclic 3-keto esters in non-polar solvents.[1]

Table 1: Predicted *H NMR Data for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (in
CDCls, 400 MHz)
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. ] Rationale and
Chemical Shift

Multiplicity Integration Assignment Comparative
(3, ppm)

Notes

Typical chemical
shift for a

~4.20 q 2H -OCH2CHs
methylene group

of an ethyl ester.

The methine
proton at C3 will
be a multiplet
due to coupling
with the adjacent
~3.6-3.8 m 3H H-3, H-7a, H-7b methylene
groups. The
protons at C7 are
adjacent to the
nitrogen and will
be deshielded.

Methylene

protons adjacent

to the carbonyl
~2.7-2.9 m 2H H-5a, H-5b

group at C4 are

expected in this

region.

The methylene

protons at C6 are

further from the
~2.0-2.2 m 2H H-6a, H-6b

electron-

withdrawing

groups.

Protons at C2

are adjacent to
~1.8-2.0 m 2H H-2a, H-2b )

the nitrogen and

the C3 carbon.
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Characteristic
singlet for the

1.48 s 9H -C(CHs)s tert-butyl group
of the Boc

protecting group.

Typical triplet for
~1.25 t 3H -OCH2CHs the methyl group

of an ethyl ester.

Table 2: Predicted 13C NMR Data for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (in
CDCls, 100 MHz)
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Rationale and Comparative

Chemical Shift (0, ppm) Assignment

Notes

The ketone carbonyl carbon is
~205 C4 (C=0, ketone) expected at a significantly

downfield shift.

The ester carbonyl carbon
~170 C=0 (ester) appears upfield from the

ketone.

The carbamate carbonyl of the
~155 C=0 (Boc) Boc group has a characteristic

chemical shift.

The quaternary carbon of the
~80 -C(CHs)3

tert-butyl group.

The methylene carbon of the
~61 -OCH2CHs

ethyl ester.

The methine carbon bearing
~55 C3

the ester group.

Carbons adjacent to the
~45-50 C2,C7 ,

nitrogen atom.
~35-40 C5 Carbon alpha to the ketone.

The methyl carbons of the tert-
~28 -C(CHs)s

butyl group.

The remaining methylene
~25 C6 _

carbon of the azepane ring.

The methyl carbon of the ethyl
~14 -OCH2CHs

ester.

Comparative Analysis with Precursors and Analogs:

A key precursor for the synthesis of the target molecule is tert-Butyl 4-oxoazepane-1-
carboxylate.[4][5][6][7] The *H NMR spectrum of this precursor would lack the signals
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corresponding to the ethyl ester group at C3. The key difference would be the presence of a
singlet or a pair of multiplets for the protons at C3 and C5, which would be chemically
equivalent in the precursor. In the target molecule, the introduction of the ethyl carboxylate
group at C3 breaks this symmetry, leading to a more complex spectrum.

Furthermore, comparison with other cyclic 3-keto esters reveals trends in chemical shifts. For
instance, the position of the enolic proton, if present, can provide insights into the strength of
the intramolecular hydrogen bond.[1][2] In the case of our target molecule, the enol form would
exhibit a characteristic downfield proton signal (typically d 12-13 ppm) and a distinct set of
carbon signals for the C=C bond of the enol.

Experimental Protocols

To empirically validate the predicted NMR data, the following experimental workflow is
proposed.

Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-
dicarboxylate:

A plausible synthetic route involves the a-acylation of a precursor ketone.[3]

Precursor: Start with commercially available tert-Butyl 4-oxoazepane-1-carboxylate.

o Deprotonation: Treat the precursor with a strong, non-nucleophilic base such as lithium
diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran
(THF) at a low temperature (e.g., -78 °C) to generate the enolate.

e Acylation: Add ethyl chloroformate or diethyl carbonate to the enolate solution to introduce
the ethyl carboxylate group at the C3 position.

o Work-up and Purification: Quench the reaction with a mild acid and perform an aqueous
work-up. The crude product can then be purified using column chromatography on silica gel.
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Caption: Recommended workflow for NMR data acquisition and analysis.

Conclusion

While a definitive, experimentally-derived NMR dataset for 1-Tert-butyl 3-ethyl 4-oxoazepane-
1,3-dicarboxylate is not readily available in the public domain, a combination of theoretical
knowledge and comparative analysis of related structures allows for a robust prediction of its
spectroscopic characteristics. This guide provides researchers with a comprehensive
framework for the synthesis, purification, and detailed NMR analysis of this and similar
azepane-based [3-keto esters. The provided workflows and predicted data serve as a valuable
resource for those working in the fields of medicinal chemistry and organic synthesis,
facilitating the unambiguous characterization of these important molecular scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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